2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide
Overview
Description
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is a heterocyclic compound featuring a pyrazole ringThe molecular formula of this compound is C8H13N3S, and it has a molecular weight of 183.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-3-methylpropanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated pyrazole derivatives
Scientific Research Applications
2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antiparasitic, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide.
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide: A structural isomer with similar chemical properties.
3-(3-methyl-1H-pyrazol-1-yl)propanethioamide: Another isomer with potential biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both a thioamide group and a pyrazole ring provides a versatile scaffold for further functionalization and exploration in various research fields .
Properties
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propanethioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6(8(9)12)5-11-4-3-7(2)10-11/h3-4,6H,5H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVATWWOYIQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261616 | |
Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-96-5 | |
Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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